Isovaleryl-Coenzyme A is a significant intermediate in the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. It plays a crucial role in the catabolic pathways that convert these amino acids into energy and other metabolites. Structurally, isovaleryl-Coenzyme A is characterized by its branched-chain structure, which is derived from the degradation of leucine. The compound has the chemical formula CHO and is involved in various enzymatic reactions that facilitate its transformation into other metabolic products.
Isovaleryl-Coenzyme A undergoes several key reactions in metabolic pathways:
Isovaleryl-Coenzyme A can be synthesized through various biochemical pathways:
Isovaleryl-Coenzyme A has several applications in biochemical research and clinical settings:
Research indicates that isovaleryl-Coenzyme A interacts with various enzymes involved in amino acid metabolism. For instance:
Isovaleryl-Coenzyme A shares structural similarities with several other compounds involved in amino acid metabolism. Here are some comparable compounds:
Isovaleryl-Coenzyme A's uniqueness lies in its specific role within the branched-chain amino acid degradation pathway. Unlike other similar compounds, it directly participates in reactions leading to energy production from leucine metabolism while being influenced by various pharmacological agents like valproic acid.
Isovaleryl-coenzyme A possesses the molecular formula C₂₆H₄₄N₇O₁₇P₃S, representing a complex thioester compound that serves as a crucial metabolic intermediate in cellular biochemistry [1] [2] [3]. The compound exists in multiple ionic forms, with the neutral form containing 44 hydrogen atoms and the physiologically relevant tetraanion form containing 40 hydrogen atoms due to deprotonation of phosphate groups [3].
Table 1: Molecular Weight Data for Isovaleryl-Coenzyme A
Parameter | Neutral Form (C₂₆H₄₄N₇O₁₇P₃S) | Tetraanion Form (C₂₆H₄₀N₇O₁₇P₃S⁻⁴) |
---|---|---|
Average Molecular Weight | 851.651 g/mol [1] [4] [7] | 847.62 g/mol [2] [16] |
Monoisotopic Mass | 851.172724 u [5] [7] [12] | 851.1727232445 u [2] |
Exact Mass | 851.1727 u [15] | - |
The molecular weight calculations confirm the compound's substantial size, reflecting its complex structure that incorporates an adenosine nucleotide backbone, multiple phosphate groups, and a pantothenic acid derivative linked to the isovaleryl acyl chain [1] [4]. The difference between the neutral and tetraanion forms arises from the loss of four hydrogen atoms during physiological deprotonation of the phosphate and diphosphate functional groups [3].
The systematic nomenclature for isovaleryl-coenzyme A follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex structural architecture. The complete systematic name is 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate} [1] [2] [5].
Table 2: International Union of Pure and Applied Chemistry Nomenclature Variations
Nomenclature Type | Name |
---|---|
Complete Systematic Name | 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate} [1] [5] |
Alternative Systematic Name | 3'-phosphonatoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] diphosphate} [2] |
Simplified Systematic Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate [3] |
The systematic nomenclature incorporates stereochemical descriptors including (2R,3S,4R,5R) configurations for the ribose sugar moiety and (3R) configuration for the pantothenic acid-derived portion of the molecule [2] [3]. The International Union of Pure and Applied Chemistry name explicitly describes the adenosine 3'-phosphate component, the 5'-diphosphate linkage, and the terminal 3-methylbutanoyl (isovaleryl) thioester functionality [1] [5].
Isovaleryl-coenzyme A is known by numerous synonyms and alternate designations that reflect different aspects of its chemical structure and biological function. The most widely recognized common name variations stem from the systematic description of the acyl chain component and the coenzyme A moiety [1] [5] [14].
Table 3: Comprehensive Synonym Classification
Category | Synonyms |
---|---|
Primary Common Names | isovaleryl-coenzyme A [1] [5] [14], 3-methylbutanoyl-coenzyme A [1] [5] [14], 3-methylbutyryl-coenzyme A [5] [14] |
Beta-Substituted Variants | beta-methylbutanoyl-coenzyme A [5] [14], beta-methylbutyryl-coenzyme A [5] [14], beta-methylbutanoyl-CoA [5] |
Abbreviated Forms | isovaleryl CoA [1], 3-methylbutanoyl-CoA [1] [3], 3-methylbutyryl-CoA [5] |
Alternative Systematic Designations | S-isovalerate coenzyme A [1], S-(3-methylbutanoate) coenzyme A [1], coenzyme A S-(3-methylbutanoate) [1] |
Positional Isomer Designations | isopentanoyl-coenzyme A [3], iso-valeryl-coenzyme A [1] [14] |
Chemical Database Identifiers | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate [4] |
The terminology variations reflect the compound's dual nature as both a coenzyme A derivative and an acyl thioester [1] [5]. The prefix "isovaleryl" derives from isovaleric acid (3-methylbutanoic acid), which represents the acyl component of the thioester bond [13]. Alternative designations such as "beta-methylbutanoyl" and "3-methylbutanoyl" provide systematic descriptions of the branched-chain acyl group structure [5] [14].